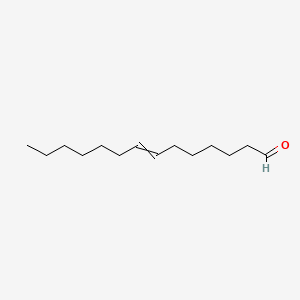
(Z)-Tetradec-7-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Tetradec-7-enal, also known as this compound, is an organic compound with the molecular formula C14H26O. It is a type of unsaturated aldehyde characterized by a double bond in the seventh position of the tetradecene chain. This compound is notable for its applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Tetradec-7-enal typically involves the use of alkenes and aldehydes as starting materials. One common method is the hydroformylation of 1-tetradecene, followed by selective hydrogenation to yield the desired (7Z)-isomer. The reaction conditions often include the use of catalysts such as rhodium complexes and specific ligands to ensure high selectivity and yield .
Industrial Production Methods: In industrial settings, this compound can be produced through large-scale hydroformylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced catalytic systems to achieve high production rates .
Análisis De Reacciones Químicas
Types of Reactions: (Z)-Tetradec-7-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid, tetradecenoic acid.
Reduction: Reduction of this compound yields the corresponding alcohol, 7-tetradecenol.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophiles such as amines or thiols.
Major Products:
Oxidation: Tetradecenoic acid.
Reduction: 7-Tetradecenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Z)-Tetradec-7-enal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its role in pheromone signaling in insects and other organisms.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for bioactive compounds.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (Z)-Tetradec-7-enal involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, binding to receptors and triggering specific cellular responses. The exact pathways and targets vary depending on the context of its use, but it often involves modulation of enzyme activity and gene expression .
Comparación Con Compuestos Similares
7-Tetradecenal, (E)-: The (E)-isomer of 7-Tetradecenal, which has a different spatial arrangement of the double bond.
Tetradecane: A saturated hydrocarbon with no double bonds.
Tetradecanal: A saturated aldehyde with no double bonds.
Uniqueness: (Z)-Tetradec-7-enal is unique due to its specific (Z)-configuration, which imparts distinct chemical and biological properties. This configuration affects its reactivity, interaction with biological targets, and overall functionality in various applications .
Propiedades
Fórmula molecular |
C14H26O |
|---|---|
Peso molecular |
210.36 g/mol |
Nombre IUPAC |
tetradec-7-enal |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h7-8,14H,2-6,9-13H2,1H3 |
Clave InChI |
AVHNDAZRNRAYTP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















